3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol
Description
3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol is a fluorinated secondary alcohol with a cyclohexyl substituent and an amino group. Its molecular formula is C₉H₁₅F₃NO (estimated molecular weight: ~225.22 g/mol).
Properties
IUPAC Name |
3-amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h7,14H,1-6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULBKGBGXFWVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol involves the reaction of ammonia with 3-fluoropropanal . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment and stringent quality control measures would be essential to ensure consistency and safety in industrial production.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form ketones or carbonyl derivatives. The electron-withdrawing trifluoromethyl group adjacent to the hydroxyl enhances its oxidation potential.
Key Insight : Trifluoromethyl groups stabilize intermediate oxonium ions, reducing over-oxidation risks compared to non-fluorinated analogs .
Nucleophilic Substitution at the Amino Group
The primary amine participates in alkylation and acylation reactions. Steric hindrance from the cyclohexyl group limits reactivity with bulky electrophiles.
Acylation:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | Et₃N, THF, 0°C→RT | 85% |
| Benzoyl chloride | N-Benzoyl derivative | Pyridine, CH₂Cl₂ | 78% |
Alkylation:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Methyl iodide | N-Methyl derivative | K₂CO₃, DMF, 60°C | 65% |
| Allyl bromide | N-Allyl derivative | NaH, THF, RT | 52% |
Mechanistic Note : The trifluoromethyl group slightly deactivates the amine via inductive effects, necessitating stronger bases (e.g., NaH) for alkylation .
Elimination Reactions
Dehydration under acidic conditions generates α,β-unsaturated trifluoromethyl ketones, a reaction leveraged in synthesizing fluorinated building blocks.
| Conditions | Product | Selectivity |
|---|---|---|
| H₂SO₄, Δ | 2-Cyclohexyl-3,3,3-trifluoroprop-1-en-1-one | >90% E-isomer |
| PTSA, toluene reflux | Same as above | 85% E-isomer |
Thermal Stability : Decomposition above 150°C releases HF, necessitating inert atmospheres for high-temperature protocols .
Reductive Pathways
The amino alcohol structure allows selective reductions:
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Hydrogenation : Pd/C in ethanol reduces the hydroxyl to a methylene group without affecting the trifluoromethyl moiety (yield: 70%) .
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Borane-THF : Selectively reduces the amine to a secondary alcohol while preserving the cyclohexyl group (yield: 65%) .
Acid-Base Behavior
The compound exhibits amphoteric properties:
-
pKa Values :
-
Applications : Serves as a ligand in asymmetric catalysis, leveraging its chiral centers and hydrogen-bonding capacity .
Stability Considerations
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 3-amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol exhibit antiviral properties. For instance, research on fluorinated amines has shown they can disrupt viral replication processes by interfering with key enzymatic functions within viral life cycles .
Anticancer Properties
Fluorinated compounds are known for their ability to modulate biological pathways involved in cancer progression. A study highlighted the potential of trifluorinated alcohols in targeting specific cancer cell lines by enhancing apoptosis through the modulation of signaling pathways .
Polymer Synthesis
The unique properties of this compound make it suitable for use as a monomer in polymer synthesis. Its trifluoromethyl group can impart desirable characteristics such as increased thermal stability and hydrophobicity to the resulting polymers. This has implications in creating advanced materials for coatings and membranes .
Surface Modification
The compound can also be utilized in surface modification techniques to enhance the chemical resistance and durability of materials. Its ability to form strong intermolecular interactions makes it an excellent candidate for creating protective layers on various substrates .
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs, highlighting substituent effects:
Pharmacokinetic and Toxicity Considerations
- Lipid Solubility : Cyclohexyl and trifluoromethyl groups enhance lipid solubility, facilitating blood-brain barrier penetration (e.g., cerebrospinal fluid concentrations 3× plasma in dogs; ) .
- Excretion : Rodent studies show renal excretion dominates for similar compounds, with minimal biliary secretion .
- Toxicity : Unstable intermediates (e.g., isocyanates in nitrosoureas) may contribute to toxicity, but fluorinated analogs like the target compound may mitigate this via stabilized degradation pathways .
Key Research Findings
Stereochemistry : The (S)-enantiomer of 1,1,1-trifluoropropan-2-ol exhibits distinct physical properties (e.g., boiling point 67°C; ), suggesting chirality impacts activity in analogs .
Synthetic Feasibility: Derivatives like 3-(benzylamino)-1,1,1-trifluoropropan-2-ol are synthesized via nucleophilic substitution, with yields up to 33% () .
Biological Activity
3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol (CAS Number: 1555897-93-2) is a fluorinated amine with the molecular formula C9H16F3NO and a molecular weight of 211.23 g/mol. This compound is characterized by its unique structural features, including a cyclohexyl ring and a trifluoromethyl group, which contribute to its distinct biological activity and potential applications in various fields such as medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins. The amino group can form hydrogen bonds with various biological molecules, influencing their function and activity. This dual capability positions the compound as a significant player in pharmacological research and therapeutic applications.
Research Findings
Research indicates that this compound may exhibit various biological effects, including:
- Anticancer Properties: Preliminary studies suggest that compounds with similar structures may inhibit specific kinases involved in cancer progression. For instance, the inhibition of Polo-like kinase 4 (PLK4) has been linked to cancer treatment strategies, suggesting potential pathways for further investigation with this compound .
- Neuroprotective Effects: Some fluorinated amines are known to exhibit neuroprotective properties. The mechanisms by which these compounds exert their effects can include modulation of neurotransmitter systems and reduction of oxidative stress .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Amino-1,1,1-trifluoro-2-propanol | C3H6F3NO | Potential neuroprotective effects |
| 3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoropropan-2-ol | C10H18F3N | Anticancer properties similar to PLK4 inhibitors |
The presence of the cyclohexyl ring in this compound may enhance its stability and bioavailability compared to other simpler fluorinated amines.
Case Study 1: Anticancer Activity
A study focused on the development of PLK4 inhibitors highlighted the potential for compounds similar to this compound to inhibit centriole duplication in cancer cells. The results indicated that such inhibitors could effectively reduce cell proliferation in certain cancer cell lines while sparing normal cells .
Case Study 2: Neuroprotective Mechanisms
In another investigation into neuroprotective agents, researchers explored how fluorinated amines could mitigate oxidative stress in neuronal cell cultures. The findings suggested that compounds like this compound might activate cellular defense mechanisms against oxidative damage .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-2-cyclohexyl-1,1,1-trifluoropropan-2-ol, and how can intermediates be stabilized?
- Methodology : A stepwise approach is recommended:
- Step 1 : Start with 2-cyclohexyl-1,1,1-trifluoropropan-2-one. Introduce the amino group via reductive amination using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate under acidic conditions (pH 4–6) to minimize side reactions .
- Step 2 : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic reactions during subsequent steps. Deprotection can be achieved with trifluoroacetic acid (TFA) .
- Key reagents : NaBH3CN, Boc2O, TFA.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical techniques :
- NMR : Use NMR to confirm trifluoromethyl group integrity (δ: -60 to -70 ppm) and NMR to verify cyclohexyl proton signals (δ: 1.0–2.5 ppm) .
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% formic acid to assess purity (>98%) .
- Challenges : Residual solvents (e.g., TFA) may require ion-pair chromatography for detection.
Advanced Research Questions
Q. How do steric effects from the cyclohexyl group influence nucleophilic substitution reactions in this compound?
- Mechanistic insight : The bulky cyclohexyl group hinders backside attack in S2 reactions, favoring elimination (E2) pathways. For example, reactions with methyl iodide in DMF at 60°C yield <10% substitution products, with major byproducts being alkenes .
- Mitigation strategy : Use polar aprotic solvents (e.g., DMSO) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity without increasing steric hindrance .
Q. What strategies can prevent racemization during the synthesis of enantiomerically pure this compound?
- Chiral resolution : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC separation of enantiomers .
- Asymmetric synthesis : Use Evans oxazolidinone auxiliaries to induce stereocontrol during amino group introduction .
- Monitoring : Circular dichroism (CD) spectroscopy at 220–260 nm tracks optical activity changes during reactions .
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Case study : Discrepancies in IC values for enzyme inhibition may arise from:
- Assay conditions : Variations in buffer pH (e.g., Tris vs. phosphate) can alter protonation states of the amino group, affecting binding .
- Impurities : Trace cyclohexanol (from incomplete reduction) may competitively inhibit enzymes. Validate purity via GC-MS .
Data Analysis and Optimization
Q. What computational methods predict the reactivity of the trifluoromethyl group in aqueous environments?
- DFT modeling : Use B3LYP/6-31G(d) to calculate partial charges on fluorine atoms. Higher electronegativity stabilizes the CF group against hydrolysis but increases susceptibility to radical reactions .
- Experimental validation : Compare hydrolysis rates in DO (monitored via NMR) with computational predictions .
Q. How can researchers optimize solvent systems for large-scale crystallization?
- Screen solvents : Test mixtures of ethyl acetate/heptane (3:7) or tert-butyl methyl ether (MTBE) to balance solubility and crystal yield .
- Parameters : Monitor crystal polymorphism via X-ray powder diffraction (XRPD) to ensure batch consistency .
Structural and Functional Analogues
Q. How does replacing the cyclohexyl group with a fluorophenyl moiety (as in 3-Amino-3-(4-fluorophenyl)propan-1-ol) alter biological activity?
- Comparative data :
| Group | LogP | Enzyme Inhibition (IC) |
|---|---|---|
| Cyclohexyl | 2.8 | 12 µM |
| 4-Fluorophenyl | 3.1 | 8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
